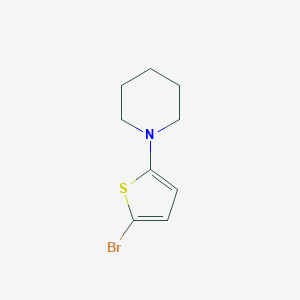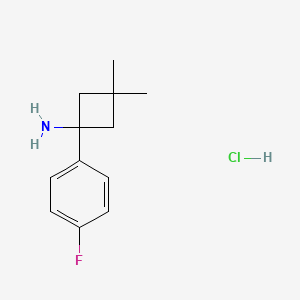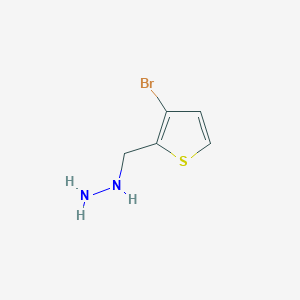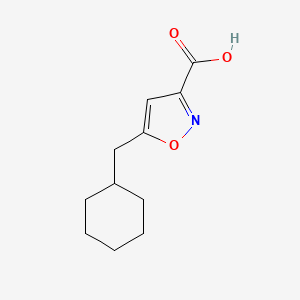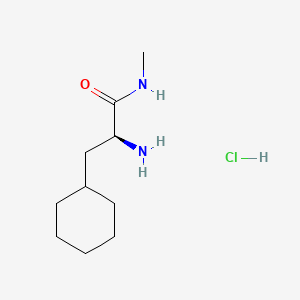
(2S)-2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride is a synthetic compound with potential applications in various scientific fields. It is characterized by its unique chemical structure, which includes a cyclohexyl group, an amino group, and a methylpropanamide moiety. This compound is of interest due to its potential biological activities and its role in chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride typically involves the reaction of cyclohexylamine with N-methylpropanamide under specific conditions. The process may include steps such as:
Formation of the Intermediate: Cyclohexylamine reacts with N-methylpropanamide in the presence of a suitable catalyst.
Hydrochloride Formation: The intermediate product is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
(2S)-2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ephedrine Hydrochloride: Similar in structure but with different biological activities.
Pseudoephedrine: Shares structural similarities but differs in pharmacological effects.
Methcathinone Hydrochloride: A related compound with distinct chemical properties.
Uniqueness
(2S)-2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride is unique due to its specific combination of functional groups and its potential applications in various scientific fields. Its distinct structure allows for diverse chemical reactions and biological interactions, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H21ClN2O |
|---|---|
Poids moléculaire |
220.74 g/mol |
Nom IUPAC |
(2S)-2-amino-3-cyclohexyl-N-methylpropanamide;hydrochloride |
InChI |
InChI=1S/C10H20N2O.ClH/c1-12-10(13)9(11)7-8-5-3-2-4-6-8;/h8-9H,2-7,11H2,1H3,(H,12,13);1H/t9-;/m0./s1 |
Clé InChI |
XUIXYQHGGIUVKY-FVGYRXGTSA-N |
SMILES isomérique |
CNC(=O)[C@H](CC1CCCCC1)N.Cl |
SMILES canonique |
CNC(=O)C(CC1CCCCC1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(3aR,6aS)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylicacid,cis](/img/structure/B13596756.png)
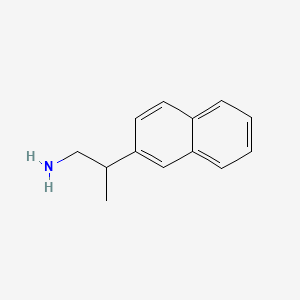
![(2S)-2-[(Methylsulfanyl)methyl]oxirane](/img/structure/B13596767.png)
